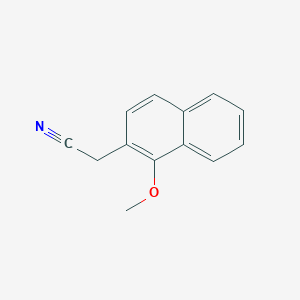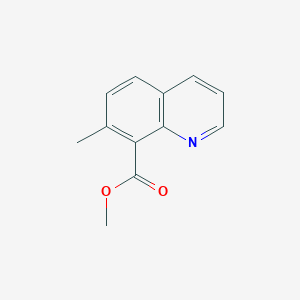![molecular formula C7H4ClN3O2 B11900893 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyrimidine core with a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position. The unique structural features of this compound make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Condensation Reactions: Reagents such as carbodiimides or acid chlorides are used to facilitate the formation of amides or esters.
Major Products Formed
Substitution Products: Various substituted derivatives with different functional groups at the 6th position.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound with altered electronic properties.
Condensation Products: Amides or esters formed through the reaction of the carboxylic acid group.
Scientific Research Applications
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and the development of new materials.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are used as probes in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. It is a candidate for drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chlorine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid: Similar structure with a bromine atom instead of a chlorine atom.
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid: Similar structure with the carboxylic acid group at the 3rd position instead of the 2nd position.
Uniqueness
6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13) |
InChI Key |
ITGJWSSYZSIQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine](/img/structure/B11900826.png)





![2H-Thiopyrano[2,3-e]benzofuran-2-one](/img/structure/B11900868.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)

![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)

